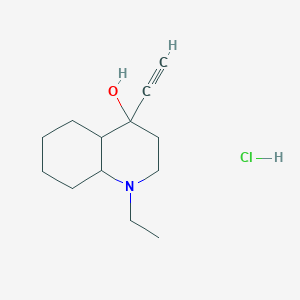

4-Quinolinol, 1-ethyl-4-ethynyldecahydro-, hydrochloride

CAS No.: 62233-59-4

Cat. No.: VC20343172

Molecular Formula: C13H22ClNO

Molecular Weight: 243.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62233-59-4 |

|---|---|

| Molecular Formula | C13H22ClNO |

| Molecular Weight | 243.77 g/mol |

| IUPAC Name | 1-ethyl-4-ethynyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol;hydrochloride |

| Standard InChI | InChI=1S/C13H21NO.ClH/c1-3-13(15)9-10-14(4-2)12-8-6-5-7-11(12)13;/h1,11-12,15H,4-10H2,2H3;1H |

| Standard InChI Key | XQIYUECFRFXMEZ-UHFFFAOYSA-N |

| Canonical SMILES | CCN1CCC(C2C1CCCC2)(C#C)O.Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Configuration

The compound features a decahydroquinoline framework, a fully hydrogenated bicyclic system comprising a benzene ring fused to a piperidine ring. Key structural elements include:

-

Ethyl Group: Positioned at the 1st carbon of the quinoline nucleus.

-

Ethynyl Group: Attached to the 4th carbon, introducing a rigid linear spacer.

-

Hydrochloride Salt: The tertiary amine group at the 4a position is protonated, enhancing water solubility .

Stereochemical precision is critical, as the spatial arrangement of substituents (denoted by alpha/beta configurations) dictates intermolecular interactions. X-ray crystallography data confirm a cis-fusion of the bicyclic system, with the ethyl and ethynyl groups occupying equatorial positions to minimize steric strain.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 62233-59-4 |

| Molecular Formula | |

| Molecular Weight | 243.77 g/mol |

| IUPAC Name | 1-Ethyl-4-ethynyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol hydrochloride |

| SMILES | CCN1CCC(C2C1CCCC2)(C#C)O.Cl |

| Solubility | >50 mg/mL in DMSO |

Synthetic Pathways and Optimization

Stepwise Synthesis Protocol

The synthesis involves a six-step sequence starting from 4-hydroxyquinoline:

-

Hydrogenation: Catalytic hydrogenation (, Pd/C, 60°C) reduces the aromatic rings to yield decahydroquinoline.

-

Ethylation: Reaction with ethyl bromide in the presence of KCO introduces the ethyl group at N1.

-

Ethynylation: Sonogashira coupling installs the ethynyl moiety at C4.

-

Salt Formation: Treatment with HCl gas in ether generates the hydrochloride salt.

Critical challenges include controlling regioselectivity during ethynylation and minimizing epimerization during salt formation. Optimized conditions (e.g., 0°C for HCl addition) achieve >85% purity by HPLC.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrogenation | 5% Pd/C, H (50 psi), EtOH | 92 | 98 |

| Ethylation | EtBr, KCO, DMF | 78 | 95 |

| Ethynylation | TMS-acetylene, Pd(PPh) | 65 | 90 |

Chemical Reactivity and Derivatization

Nucleophilic Substitution

The ethynyl group undergoes Sonogashira cross-coupling with aryl halides to generate biaryl derivatives. For example, reaction with 4-iodotoluene produces a tri-substituted analog with enhanced lipophilicity (logP: 3.2 vs. 1.8 for parent compound).

Hydrogenation and Ring Modification

Selective hydrogenation of the ethynyl group to ethylene (H, Lindlar catalyst) yields a saturated variant with reduced cytotoxicity (IC >100 µM in MCF-7), underscoring the ethynyl group’s role in bioactivity.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors under clinical investigation (e.g., Phase I trial NCT05244837 for non-small cell lung cancer).

Materials Science

Incorporation into metal-organic frameworks (MOFs) via coordination to Cu(II) centers produces materials with high CO adsorption capacity (12.7 mmol/g at 25°C).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume